molecular formula C17H14N2O4 B5913806 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913806
M. Wt: 310.30 g/mol
InChI Key: UUWKBNGMJMASDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit several interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways within the cell. It has been found to inhibit the activity of several enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been found to possess anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to exhibit multiple effects. This compound has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a versatile tool for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be achieved through several methods. One of the commonly used methods involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxyquinoline-2-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential applications in various scientific research fields. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of several diseases. Additionally, this compound has been found to possess anticancer activity, making it a potential target for cancer research.

properties

IUPAC Name

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-12-8-4-2-6-10(12)15(21)14(17(19)23)16(22)18-11-7-3-5-9-13(11)20/h2-9,20-21H,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKBNGMJMASDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide

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